molecular formula C12H4Br4O2 B034216 1,2,3,4-Tetrabromodibenzo-p-dioxin CAS No. 104549-41-9

1,2,3,4-Tetrabromodibenzo-p-dioxin

Cat. No.: B034216
CAS No.: 104549-41-9
M. Wt: 499.77 g/mol
InChI Key: AKUPIABWVUYZPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, less brominated derivatives, and substituted derivatives with various functional groups .

Mechanism of Action

1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound induces the expression of various genes, including those encoding cytochrome P450 enzymes (CYP1A1 and CYP1A2). This activation leads to increased oxidative stress and the production of reactive oxygen species (ROS), contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrabromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and interaction with biological systems. Its selective bromination at positions 1, 2, 3, and 4 distinguishes it from other PBDDs and contributes to its distinct toxicological profile .

Properties

IUPAC Name

1,2,3,4-tetrabromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPIABWVUYZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146545
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104549-41-9
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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